Compound Description: This compound, also referred to as the IKur compound, is investigated for its potential use in treating arrhythmias, including atrial fibrillation. It exhibits a novel crystalline form with desired flow properties and particle size, suitable for pharmaceutical formulations. []
Relevance: This compound shares a 3,4-dichlorophenyl moiety and a 4-fluorophenyl group with N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide. While the core structures differ (pyrrolidine vs. piperazine), the presence of these two key pharmacophores suggests potential similarities in their binding interactions and pharmacological activity.
Compound Description: This compound is characterized in terms of its crystal structure, revealing the dihedral angle between the pyrazole and benzene rings. It forms hydrogen-bonded chains in its crystal lattice. []
Relevance: This compound and N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide both feature a 3,4-dichlorophenyl group attached to a nitrogen-containing heterocycle. This structural similarity suggests a possible common starting point in their synthetic routes or potential shared physicochemical properties.
Compound Description: This compound, along with its derivatives, demonstrates potent inhibitory activity against SARS-CoV-2 and MERS-CoV in vitro. It shows promise as a potential oral antiviral drug candidate for COVID-19 treatment. []
Relevance: This compound shares a dichlorophenyl pharmacophore with N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide. While the chlorine substitution patterns differ (3,4-dichloro vs. 3,5-dichloro), the presence of this motif may contribute to similar hydrophobic interactions or other physicochemical properties.
Compound Description: This lead compound was initially identified as a potent inhibitor of MCF-7 breast cancer cell growth (GI50 = 30 nM), with 400-fold selectivity over MCF10A (normal breast tissue). Further investigation revealed it to be an activator of the aryl hydrocarbon receptor (AhR) pathway, influencing CYP1A1 and CYP1A2 activity. []
Relevance: This compound and N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide both possess a 3,4-dichlorophenyl moiety and an acetamide group. These common features indicate potential shared chemical properties and may influence their interactions with biological targets.
Compound Description: This compound displayed potent and selective growth inhibition against the MCF-7 breast cancer cell line (GI50 = 0.127 ± 0.04 μM) with 260-fold selectivity. It represents a lead structure for the development of breast-cancer-specific drugs. []
Relevance: N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide and this compound share a 3,4-dichlorophenyl group as a core element. This structural similarity may suggest common synthetic precursors or potential shared physicochemical properties, despite their different overall structures.
Compound Description: This compound exhibited strong cytotoxic activity against the MCF7 breast cancer cell line, surpassing the potency of the reference drug doxorubicin. []
Relevance: While structurally distinct from N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide, this compound highlights the exploration of different chemical scaffolds, such as quinoline and acrylamide derivatives, for anticancer activity, particularly against breast cancer.
Compound Description: This selective κ-opioid agonist induced hypothermia in mice. Its effects were antagonized by the κ antagonist nor-binaltorphimine but not by acute treatment with the irreversible κ antagonist DIPPA. [, ]
Relevance: This compound and N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide share a 3,4-dichlorophenyl group connected to an acetamide moiety. Despite different overall structures, this shared pharmacophore might contribute to similar binding interactions, particularly with κ-opioid receptors. ,
Compound Description: This compound, a σ receptor antagonist, was investigated for its effects on cocaine self-administration in rats. It was found to be inactive across a range of doses that decreased rates of food-maintained responding, indicating its lack of efficacy in modulating cocaine reinforcement in that specific paradigm. [] Additionally, it was studied for its ability to reverse the potentiation of amphetamine-stimulated [3H]dopamine release mediated by trishomocubane analogs acting as sigma(2)-receptor agonists. []
Relevance: The presence of a 3,4-dichlorophenyl moiety in both BD 1008 and N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide suggests a potential commonality in their binding to specific targets, including σ receptors. Although their overall structures differ, this shared pharmacophore could influence their pharmacological profiles and interactions with biological systems. ,
Compound Description: This small molecule acts as an inhibitor of sterol carrier protein 2 (SCP-2), a protein involved in cholesterol homeostasis. It was found to repress dengue virus (DENV) production in mosquito Aag2 cells, suggesting a role for SCP-2 in viral propagation. []
Relevance: Both SCPI-1 and N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide contain a 3,4-dichlorophenyl group and an acetamide moiety. Despite their differing core structures, these shared features could contribute to similar physicochemical properties and may influence their interactions with biological targets.
Compound Description: This compound exhibits high affinity for the human and rabbit kinin B1 receptor (B1R), acting as a potent nonpeptide antagonist. It displays efficacy in inhibiting B1R-mediated effects, including smooth muscle contraction and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation. []
Relevance: While structurally distinct from N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide, this compound highlights the use of a 3,4-dichlorophenyl group in the development of antagonists for G protein-coupled receptors like B1R.
Compound Description: This N-butyl analog of benztropine binds to dopamine transporters (DAT) but exhibits reduced cocaine-like behavioral effects and acts as a cocaine antagonist. []
Relevance: While structurally dissimilar to N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide, JHW007 highlights the importance of DAT interactions and their modulation in the context of cocaine's effects, suggesting potential avenues for developing medications for cocaine abuse.
Compound Description: This compound, a tritiated version of the κ-opioid receptor (KOR) positron emission tomography (PET) ligand, was used in the development of an in vivo binding assay for evaluating KOR antagonists. []
Relevance: This compound and N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide both contain a 3,4-dichlorophenylacetyl moiety, suggesting potential similarities in their binding to KORs. The development of [3H]PF-04767135 highlights the importance of radiolabeled analogs for studying receptor occupancy and characterizing novel KOR ligands.
Compound Description: This selective NK3 receptor antagonist was investigated for its effects on bee venom-induced pain and hyperalgesia in rats. It did not show any significant effect on the bee venom-induced spontaneous pain, thermal hyperalgesia, or mechanical hyperalgesia. []
Relevance: Both SR142801 and N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide feature a 3,4-dichlorophenyl moiety. Although their overall structures are different, this shared pharmacophore might contribute to similarities in their binding to specific targets, particularly within the neurokinin receptor family.
Compound Description: This compound is a herbicide. [, ]
Relevance: This compound and N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide share a 3,4-dichlorophenyl group linked to an amide group. ,
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.